Cas no 198969-28-7 ((2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate)

(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative widely utilized as a key intermediate in organic synthesis and pharmaceutical applications. Its stereochemically defined structure, featuring both tert-butyl and methyl ester protecting groups, ensures high selectivity in asymmetric reactions. The benzoyloxy group at the 4-position enhances reactivity in further functionalization, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in peptide mimetics and bioactive molecule synthesis due to its rigid pyrrolidine backbone. Its stability under various reaction conditions and ease of deprotection further contribute to its utility in multistep synthetic routes. Proper handling under inert conditions is recommended to preserve its integrity.
(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate structure
198969-28-7 structure
Product name:(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
CAS No:198969-28-7
MF:C18H23NO6
Molecular Weight:349.37832
CID:2357877
PubChem ID:98008526

(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

    • (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
    • (2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
    • 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
    • (2R,4S)-1-tert-Butyl2-methyl4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
    • 1-O-tert-butyl 2-O-methyl (2R,4S)-4-benzoyloxypyrrolidine-1,2-dicarboxylate
    • Methyl (2R,4S)-1-Boc-4-(benzoyloxy)pyrrolidine-2-carboxylate
    • 198969-28-7
    • (2R,4S)-1-TERT-BUTYL 2-METHYL 4-(BENZOYLOXY)PYRROLIDINE-1,2-DICARBOXYLATE
    • MDL: MFCD29035095
    • インチ: InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1
    • InChIKey: HCMBKFLKTBCNNU-UONOGXRCSA-N
    • SMILES: CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)OC(=O)C2=CC=CC=C2

計算された属性

  • 精确分子量: 349.15253745Da
  • 同位素质量: 349.15253745Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 506
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 82.1Ų

(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A109009346-250mg
(2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
198969-28-7 95%
250mg
$207.90 2023-09-02
Alichem
A109009346-1g
(2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
198969-28-7 95%
1g
$529.65 2023-09-02

(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate 関連文献

(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylateに関する追加情報

Recent Advances in the Study of (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate (CAS: 198969-28-7)

The compound (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate (CAS: 198969-28-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and synthesis. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of protease inhibitors and other therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential applications in medicine.

One of the most notable advancements in the study of (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is its application in the synthesis of novel protease inhibitors. Proteases play a critical role in various physiological and pathological processes, making them attractive targets for drug development. Researchers have successfully utilized this compound as a chiral building block to construct complex molecular architectures with high enantiomeric purity. The stereochemical control offered by this intermediate has enabled the development of potent and selective inhibitors, which are currently being evaluated in preclinical studies for their efficacy against diseases such as cancer and viral infections.

In addition to its synthetic utility, recent investigations have explored the biological activity of (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate itself. Preliminary studies suggest that this compound may exhibit moderate inhibitory activity against certain enzymes, although further research is needed to fully elucidate its mechanism of action and therapeutic potential. The compound's unique structural features, including the presence of a benzoyloxy group and a pyrrolidine ring, are believed to contribute to its bioactivity, making it a promising candidate for further optimization and development.

Another area of interest is the scalable synthesis of (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate. Recent efforts have focused on improving the efficiency and sustainability of its production, with researchers developing novel catalytic methods and green chemistry approaches. These advancements not only enhance the compound's accessibility for research and development but also align with the growing emphasis on environmentally friendly synthetic practices in the pharmaceutical industry.

Looking ahead, the continued exploration of (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate holds great promise for the discovery of new therapeutic agents. Its versatility as a synthetic intermediate and potential bioactivity make it a valuable tool in medicinal chemistry. Future research directions may include the development of derivatives with enhanced pharmacological properties, as well as the investigation of its interactions with biological targets at the molecular level. As the field progresses, this compound is likely to play an increasingly important role in the design and synthesis of next-generation drugs.

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